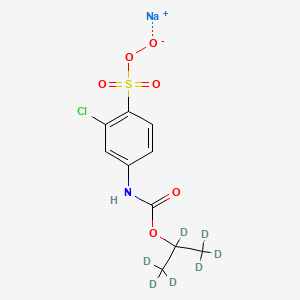
4-Hydroxychlorpropham-d7 (sulfate sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxychlorpropham-d7 (sulfate sodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of chlorpropham, a carbamate herbicide, and is labeled with deuterium (d7) to facilitate various analytical studies. The compound’s molecular formula is C10H4D7ClNNaO6S, and it has a molecular weight of 338.75 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves multiple steps, starting from the deuterated precursor. The general synthetic route includes:
Hydroxylation: The addition of a hydroxyl group to the chlorpropham structure.
Sulfation: The conversion of the hydroxyl group to a sulfate ester.
Sodium Salt Formation: The final step involves the neutralization of the sulfate ester with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 4-Hydroxychlorpropham-d7 (sulfate sodium) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxychlorpropham-d7 (sulfate sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxychlorpropham-d7 (sulfate sodium) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of chlorpropham.
Medicine: Investigated for its potential effects on cellular processes and as a tool in drug development.
Industry: Utilized in the development of new herbicides and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes involved in cell division and growth. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and interaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpropham: The parent compound, widely used as a herbicide.
4-Hydroxychlorpropham: The non-deuterated version of the compound.
4-Hydroxychlorpropham-d7: The deuterated version without the sulfate ester.
Uniqueness
4-Hydroxychlorpropham-d7 (sulfate sodium) is unique due to its stable isotope labeling, which enhances its utility in analytical studies. The presence of deuterium atoms allows for more accurate tracing and quantification in various research applications .
Propiedades
Fórmula molecular |
C10H11ClNNaO6S |
|---|---|
Peso molecular |
338.75 g/mol |
Nombre IUPAC |
sodium;2-chloro-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxycarbonylamino)benzenesulfonoperoxoate |
InChI |
InChI=1S/C10H12ClNO6S.Na/c1-6(2)17-10(13)12-7-3-4-9(8(11)5-7)19(15,16)18-14;/h3-6,14H,1-2H3,(H,12,13);/q;+1/p-1/i1D3,2D3,6D; |
Clave InChI |
SAVRZXPELMDLOP-HFVDKDPBSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+] |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















